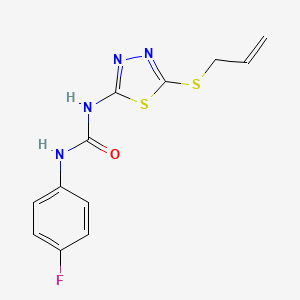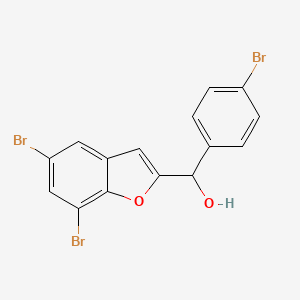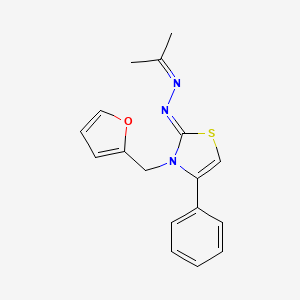
1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 5-allylthio-1,3,4-thiadiazole-2-amine with a 4-fluorophenyl isocyanate to form the urea linkage .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the allylthio group could undergo reactions with electrophiles, and the urea linkage could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .科学的研究の応用
Application in Cancer Treatment
Compounds related to 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea have been researched for their potential in cancer treatment. For instance, a study by Li et al. (2019) designed and synthesized a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as receptor tyrosine kinase inhibitors. These compounds displayed potent activity against human chronic myeloid leukemia cell line K562, with minimal cellular toxicity. One particular compound showed significant induced-apoptosis effects on K562 cells, operating through the PI3K/Akt signaling pathway, indicating potential for chronic myeloid leukemia treatment (Li et al., 2019).
Synthesis and Characterization
The synthesis and characterization of 1,3,4-thiadiazol-2-yl urea derivatives have been a subject of interest. For example, Li and Chen (2008) developed a method for synthesizing these derivatives under microwave irradiation. This method offered satisfactory yield and could be more efficient than conventional heating (Li & Chen, 2008).
Biodistribution Studies
Rodríguez et al. (2017) focused on the biodistribution of a specific compound related to 1,3,4-thiadiazol-2-yl urea for treating Chagas disease. They developed a BODIPY-fluorophore-based probe for in vivo tracing. The study demonstrated that the probe could simulate the in vivo behavior of the drug and its biodistribution was associated with organs affected by Chagas disease (Rodríguez et al., 2017).
Photodegradation Studies
Research on the photodegradation of thiadiazole urea derivatives has also been conducted. Moorman et al. (1985) described the photodegradation of a thiadiazole-urea herbicide. They characterized the photoproducts from thin-film photolysis, which involved S-to-N benzyl migration and sulfur-oxygen substitution (Moorman et al., 1985).
Fluorescence and Biological Activity Studies
Budziak et al. (2019) explored the fluorescence and biological activity of selected 1,3,4-thiadiazole derivatives. Their research provided insights into substituent- and aggregation-related dual fluorescence effects and suggested potential applications in molecular medicine and biology (Budziak et al., 2019).
Miscellaneous Applications
Other studies have investigated various aspects such as the synthesis of novel urea derivatives with potential antibacterial activity, their role in micropropagation of plants, and synthesis techniques (Zhang et al., 2017), (Chen & Wei, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-fluorophenyl)-3-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4OS2/c1-2-7-19-12-17-16-11(20-12)15-10(18)14-9-5-3-8(13)4-6-9/h2-6H,1,7H2,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDZBNCYEJLMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2837766.png)
![Benzo[d]thiazol-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2837768.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2837769.png)




![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2837777.png)
![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2837779.png)
![2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2837781.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2837782.png)


![Ethyl 2-methyl-6-oxo-4-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2837788.png)
